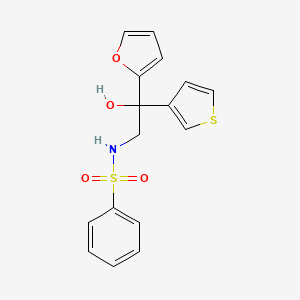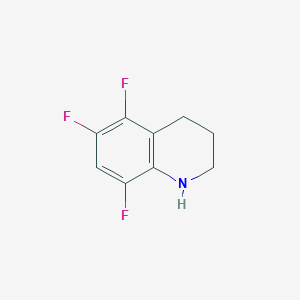
5,6,8-Trifluoro-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydroquinolines are a class of organic compounds that are structurally similar to quinolines but are saturated . They are often used as building blocks in the synthesis of various pharmaceuticals .
Synthesis Analysis
Tetrahydroquinolines can be synthesized through various methods. One common method is the Pictet-Spengler reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine . Another method involves the Suzuki–Miyaura cross-coupling of 6-bromo- and 6,8-dibromo-1,2,3,4-tetrahydroquinolines with substituted phenylboronic acids .Molecular Structure Analysis
The molecular structure of tetrahydroquinolines consists of a benzene ring fused to a nitrogen-containing pyridine ring . The presence of fluorine atoms in “5,6,8-Trifluoro-1,2,3,4-tetrahydroquinoline” would likely influence its chemical properties and reactivity.Chemical Reactions Analysis
Tetrahydroquinolines can undergo various chemical reactions. For example, they can participate in Suzuki–Miyaura cross-coupling reactions . The presence of fluorine atoms might influence the reactivity of the compound and could potentially be used as leaving groups in certain reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For example, the presence of fluorine atoms could influence its polarity, reactivity, and other properties .Scientific Research Applications
Chemical Interactions and Synthesis
5,6,8-Trifluoro-1,2,3,4-tetrahydroquinoline, due to its structure, participates in various chemical interactions. For instance, its interaction with sodium or potassium amide in liquid ammonia results in nucleophile (NH2−) addition on the pyridine ring. This can lead to the formation of quinoline-2-amines. These quinolinyl anions generated can be used as nucleophilic synthons, exemplified by their methylation to yield methylpolyfluoroquinolines (Gurskaya, Selivanova, & Shteingarts, 2012). Additionally, trifluoromethyl-containing tetrahydroquinolines are significant in medicinal chemistry due to their stable CF(3) group and partially-saturated bicyclic ring (Johnson, O'mahony, Edwards, & Duncton, 2013).
Structural Studies and Intermolecular Interactions
X-ray and quantum-topological studies of crystals containing fluorinated aromatic and nonfluorinated heteroaromatic rings, like 5,6,8-trifluoroquinoline, have been conducted. These studies reveal key insights into the supramolecular motifs and intermolecular interactions controlling the lattice structure of these compounds. The interactions traditionally regarded as nonvalent may relate to the formation of very weak covalent chemical bonds (Bagryanskaya et al., 2008).
Catalysis and Reaction Mechanisms
The compound has been involved in studies exploring Lewis acid catalyzed formation of tetrahydroquinolines through an intramolecular redox process. This highlights its utility in the efficient preparation of polycyclic tetrahydroquinolines (Murarka, Zhang, Konieczynska, & Seidel, 2009). Moreover, novel derivatives of 1,2,3,4-tetrahydroquinolines, including this compound, have been identified as potent inhibitors of LPS-induced NF-κB transcriptional activity, showcasing their potential in medicinal applications (Jo et al., 2016).
Pharmaceutical and Biological Research
The structure of this compound has been instrumental in pharmaceutical and biological research. For instance, it has been used in the synthesis of novel 1,2,3,4-tetrahydroquinoline scaffolds, showing potent cytotoxicity against various human cancer cell lines (Jo et al., 2016).
Mechanism of Action
Target of Action
It’s known that many synthetic quinolines exhibit antibacterial, antineoplastic, and antiviral activities . They are often inhibitors of various enzymes .
Mode of Action
The incorporation of a fluorine atom into azaaromatics like quinolines is known to enhance the biological activity of fluorinated compounds .
Result of Action
Some fluorinated quinolines have shown remarkable biological activity .
Safety and Hazards
Future Directions
The future directions for research on “5,6,8-Trifluoro-1,2,3,4-tetrahydroquinoline” could include further exploration of its synthesis, properties, and potential applications. Given the importance of tetrahydroquinolines in medicinal chemistry, it could be of interest to investigate its potential as a pharmaceutical lead compound .
Properties
IUPAC Name |
5,6,8-trifluoro-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N/c10-6-4-7(11)9-5(8(6)12)2-1-3-13-9/h4,13H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSFRMAHHGMYFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=C2F)F)F)NC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
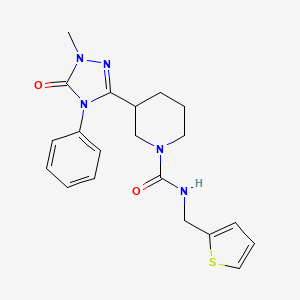
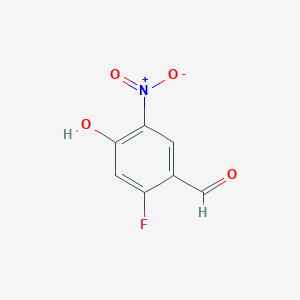
![5-[(1S)-1-(4-chlorophenoxy)ethyl]-2H-tetrazole](/img/structure/B2403123.png)
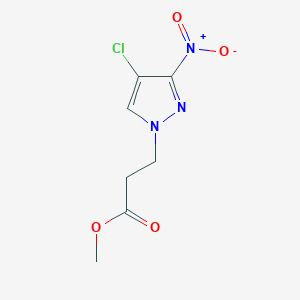
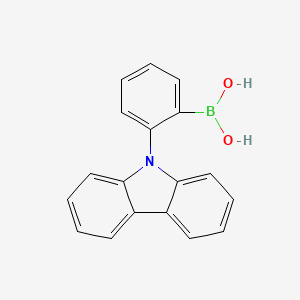
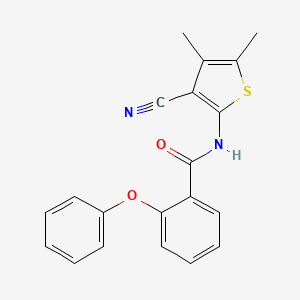
![[1-(Oxan-4-yl)pyrazol-3-yl]hydrazine;dihydrochloride](/img/structure/B2403131.png)


![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2403135.png)
![N-(4-acetylphenyl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide](/img/structure/B2403136.png)
![Tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo[4,5-c]pyridine]-1-carboxylate](/img/structure/B2403137.png)
![Tert-butyl N-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]carbamate;hydrochloride](/img/structure/B2403140.png)
